molecular formula C10H7NO3S2 B1390839 2-Methyl-5-(2-thienylcarbonyl)-1,3-thiazole-4-carboxylic acid CAS No. 941868-42-4

2-Methyl-5-(2-thienylcarbonyl)-1,3-thiazole-4-carboxylic acid

Cat. No. B1390839
M. Wt: 253.3 g/mol
InChI Key: DPZZTEBTRXIKLS-UHFFFAOYSA-N
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Description

“2-Methyl-5-(2-thienylcarbonyl)-1,3-thiazole-4-carboxylic acid” is a chemical compound with the molecular formula C10H7NO3S2. It has an average mass of 253.298 Da and a monoisotopic mass of 252.986740 Da .

Scientific Research Applications

Synthesis of Heterocyclic γ-Amino Acids

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) represent a new class of constrained heterocyclic γ-amino acids, essential for mimicking secondary protein structures like helices and β-sheets. A flexible synthesis method using cross-Claisen condensations between N-Fmoc-amino acids and sterically hindered 1,1-dimethylallyl acetate has been developed. This synthesis is compatible with various amino acids and yields ATCs in 45–90% yields (Mathieu et al., 2015).

Antibacterial Applications

2-Amino-5-aryl-1,3-thiazole-4-carboxylic acids and their derivatives were synthesized and assessed for antibacterial properties. The process involved reactions of aromatic aldehyde with dichloro acetic acid and thiourea, followed by further transformations. These compounds showed promise as antibacterial agents (Al Dulaimy et al., 2017).

Fungicidal and Antiviral Activities

Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives exhibited significant fungicidal and antiviral activities. Compounds from this series showed more than 50% activity against various fungi and viruses, highlighting their potential as biocontrol agents (Fengyun et al., 2015).

Synthesis of Thiazole-Based γ-Amino Acids for Structural Studies

The synthesis of ATCs, a form of thiazole-based γ-amino acids, was achieved for structural studies. These oligomers exhibited a unique 9-helix structure in various solvents and environments, proving their utility in structural biology and protein mimicry (Mathieu et al., 2013).

Widespread Biological Occurrence

2-Acetylthiazole-4-carboxylic acid, a related compound, was found to be widespread in various organisms, including eukaryotes, archaebacteria, and eubacteria. Its prevalence and structure suggest it might play a crucial role as a coenzyme in biological systems (White, 1990).

properties

IUPAC Name

2-methyl-5-(thiophene-2-carbonyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S2/c1-5-11-7(10(13)14)9(16-5)8(12)6-3-2-4-15-6/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZZTEBTRXIKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901200052
Record name 2-Methyl-5-(2-thienylcarbonyl)-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901200052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(2-thienylcarbonyl)-1,3-thiazole-4-carboxylic acid

CAS RN

941868-42-4
Record name 2-Methyl-5-(2-thienylcarbonyl)-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941868-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-(2-thienylcarbonyl)-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901200052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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